molecular formula C15H12O4 B14661997 1-Acenaphthenemalonic acid CAS No. 40745-37-7

1-Acenaphthenemalonic acid

Cat. No.: B14661997
CAS No.: 40745-37-7
M. Wt: 256.25 g/mol
InChI Key: YYWXGCHGKLJVAE-UHFFFAOYSA-N
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Description

1-Acenaphthenemalonic acid is an organic compound that belongs to the class of malonic acid derivatives It features a unique structure with an acenaphthene backbone, which is a polycyclic aromatic hydrocarbon, and two carboxylic acid groups attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acenaphthenemalonic acid can be synthesized through the malonic ester synthesis, a well-known method for preparing substituted carboxylic acids. The process involves the following steps:

    Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate ion.

    Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as bromoacenaphthene, to form a new carbon-carbon bond.

    Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the corresponding carboxylic acids.

    Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-Acenaphthenemalonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthenequinone, while reduction can produce acenaphthenol.

Scientific Research Applications

1-Acenaphthenemalonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acenaphthenemalonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

    Malonic Acid: A simple dicarboxylic acid with two carboxyl groups attached to a central carbon atom.

    Acenaphthene: A polycyclic aromatic hydrocarbon with a similar backbone structure but lacking the carboxylic acid groups.

    Acenaphthenequinone: An oxidized derivative of acenaphthene with ketone functional groups.

Uniqueness

1-Acenaphthenemalonic acid is unique due to its combination of an acenaphthene backbone and malonic acid functionality.

Properties

CAS No.

40745-37-7

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(1,2-dihydroacenaphthylen-1-yl)propanedioic acid

InChI

InChI=1S/C15H12O4/c16-14(17)13(15(18)19)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2,(H,16,17)(H,18,19)

InChI Key

YYWXGCHGKLJVAE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)C(C(=O)O)C(=O)O

Origin of Product

United States

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